Comparative Substrate Reactivity in Suzuki-Miyaura Coupling: The Influence of 2-Methyl Substitution
The presence of the 2-methyl group introduces steric hindrance that slows transmetalation relative to an unhindered analog such as 4-methoxyphenylboronic acid. This can be advantageous in controlling reaction selectivity and minimizing undesired side reactions in complex molecule synthesis. While direct yield data for (5-chloro-4-methoxy-2-methylphenyl)boronic acid is not available in the public domain, the effect of ortho-methyl substitution on transmetalation rates is a well-established principle in palladium-catalyzed couplings [1]. This property differentiates it from the less hindered 5-chloro-4-methoxyphenylboronic acid.
| Evidence Dimension | Relative transmetalation rate (qualitative class-level comparison) |
|---|---|
| Target Compound Data | Slower transmetalation relative to unhindered analogs |
| Comparator Or Baseline | 4-methoxyphenylboronic acid |
| Quantified Difference | Not quantified; inferred from established steric effects |
| Conditions | Suzuki-Miyaura cross-coupling reaction |
Why This Matters
The 2-methyl group provides a sterically tunable reactivity profile for chemoselective coupling.
- [1] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chem. Soc. Rev. 2014, 43, 412-443. View Source
